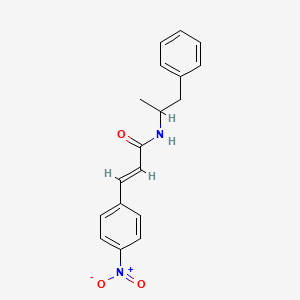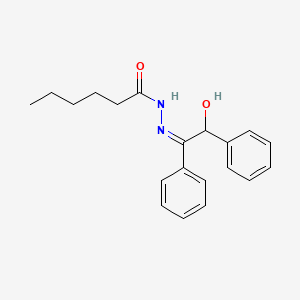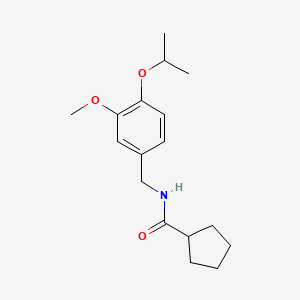
4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine, also known as DPh-Bx, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that mediate inflammation. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs by 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. In addition, 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has several advantages for lab experiments. It is readily synthesized using a simple and efficient method. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has also been found to be stable under various conditions, making it suitable for use in biological assays. However, 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for the research on 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine. One direction is to investigate its potential as a therapeutic agent for various diseases. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has shown promising results in vitro and in vivo for the treatment of cancer, inflammation, and Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another direction is to explore its potential as a fluorescent probe for biological imaging. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been found to have good fluorescence properties, making it a potential candidate for imaging applications. Further studies are needed to determine its specificity and sensitivity for different biological targets.
Synthesemethoden
The synthesis of 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine involves the condensation of 2-aminopyridine and benzophenone in the presence of a strong acid catalyst. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain the final compound. The yield of 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the pathogenesis of diseases such as cancer, Alzheimer's disease, and inflammation. 4,4-diphenyl-2-pyridin-3-yl-1,4-dihydro-2H-3,1-benzoxazine has also been investigated for its potential as a fluorescent probe for biological imaging.
Eigenschaften
IUPAC Name |
4,4-diphenyl-2-pyridin-3-yl-1,2-dihydro-3,1-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c1-3-11-20(12-4-1)25(21-13-5-2-6-14-21)22-15-7-8-16-23(22)27-24(28-25)19-10-9-17-26-18-19/h1-18,24,27H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLLEPFNOLJUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CN=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5440130.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B5440137.png)

![2-[4-benzyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-isopropyl-N-methylacetamide hydrochloride](/img/structure/B5440145.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5440150.png)

![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5440173.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B5440185.png)

![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5440201.png)
![ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B5440209.png)
![2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5440217.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5440231.png)